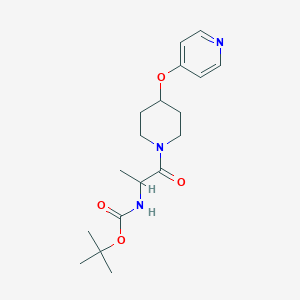

Tert-butyl (1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-2-yl)carbamate

Description

Tert-butyl (1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-2-yl)carbamate is a carbamate derivative featuring a propan-2-yl backbone linked to a piperidin-1-yl ketone group substituted with a pyridin-4-yloxy moiety.

Properties

IUPAC Name |

tert-butyl N-[1-oxo-1-(4-pyridin-4-yloxypiperidin-1-yl)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-13(20-17(23)25-18(2,3)4)16(22)21-11-7-15(8-12-21)24-14-5-9-19-10-6-14/h5-6,9-10,13,15H,7-8,11-12H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOUKFOMFFBWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)OC2=CC=NC=C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The trifluoromethoxy group in Compound 27 increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Synthetic Efficiency : Yields for analogs vary widely (55–93%), with trifluoromethoxy derivatives (Compound 27) achieving the highest purity (99.58%) .

Challenges and Limitations

- Data Gaps : Direct bioactivity data for the main compound are absent; inferences rely on structural analogs.

- Solubility Trade-offs : Increased lipophilicity (e.g., trifluoromethoxy) may compromise solubility, necessitating formulation optimization .

Preparation Methods

Ketal-Imine Hydrogenation Route

A patent-published method (CN107805218B) outlines a scalable route to Boc-protected 4-aminopiperidine derivatives. While the patent focuses on 4-Boc-aminopiperidine, analogous strategies can be adapted for pyridyloxy substitution:

- Ketal Formation : N-Benzyl-4-piperidone reacts with trimethyl orthoformate in methanol under acid catalysis (e.g., p-toluenesulfonic acid) to form the corresponding ketal. This step protects the ketone and prevents undesired side reactions during subsequent amination.

- Imination : The ketal intermediate undergoes condensation with tert-butyl carbamate in the presence of a Lewis acid (e.g., Ti(OiPr)4), yielding an imine. This step introduces the Boc-protected amine at the 4-position of the piperidine ring.

- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the imine to the secondary amine while concurrently cleaving the N-benzyl group, furnishing 4-Boc-aminopiperidine.

- Pyridyloxy Introduction : The Boc-protected piperidine is reacted with 4-hydroxypyridine via a Mitsunobu reaction (DIAD, PPh₃) or nucleophilic aromatic substitution (4-chloropyridine, K₂CO₃, DMF). The Mitsunobu approach is preferred for its regioselectivity and compatibility with Boc-protected amines.

Direct Etherification of Piperidin-4-Ol

An alternative route starts with piperidin-4-ol:

- Boc Protection : Treatment with di-tert-butyl dicarbonate in THF/water (pH 8–9) yields tert-butyl piperidin-4-ylcarbamate.

- Ether Formation : Reaction with 4-chloropyridine in DMF at 80–100°C in the presence of K₂CO₃ affords the 4-(pyridin-4-yloxy)piperidine derivative. This SNAr pathway proceeds efficiently due to the electron-deficient nature of 4-chloropyridine.

Synthesis of the Keto-Amide Fragment

Oxidation of Propan-2-Yl Carbamate

The tert-butyl (1-oxopropan-2-yl)carbamate segment is synthesized via oxidation of a secondary alcohol precursor:

- Alcohol Preparation : 2-Aminopropan-1-ol is protected with Boc anhydride in a biphasic system (CH₂Cl₂/water, NaHCO₃), yielding tert-butyl (1-hydroxypropan-2-yl)carbamate.

- Oxidation to Ketone : The alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane (DMP) in CH₂Cl₂. DMP is favored for its milder conditions and higher functional group tolerance, achieving >90% conversion.

Direct Acylation Strategies

Alternative approaches employ pre-formed keto-acids:

- Boc-Protected Alanine Activation : Boc-L-alanine is converted to the acyl chloride using oxalyl chloride, then coupled with piperidine derivatives. However, over-activation may lead to racemization or decomposition.

- Carbodiimide-Mediated Coupling : Boc-L-alanine is activated with HBTU or HATU in the presence of DIPEA, followed by reaction with 4-(pyridin-4-yloxy)piperidine. This method, adapted from peptide synthesis protocols, achieves yields of 75–85%.

Convergent Coupling Approaches

Amide Bond Formation

The final assembly involves coupling the 4-(pyridin-4-yloxy)piperidine with the Boc-protected keto-acid:

- Activation of the Carboxylic Acid : The keto-acid (tert-butyl (1-oxo-1-carboxypropan-2-yl)carbamate) is activated using TBTU or HATU in DMF/DCM mixtures.

- Coupling with Piperidine : The activated ester reacts with 4-(pyridin-4-yloxy)piperidine at 0–25°C, with DIPEA as a base. Reaction monitoring via LC–MS ensures complete conversion, typically within 2–4 h.

- Workup and Purification : The crude product is purified by silica gel chromatography (EtOAc/hexanes) or recrystallization from ethanol/water, yielding the target compound in >95% purity.

One-Pot Telescoped Synthesis

A modified Kulinkovich–Szymoniak cyclopropanation protocol, as reported for related carbamates, demonstrates potential for telescoped processes:

- In Situ Amide Formation : The keto-acid is generated via cyclopropanation of a nitrile precursor, followed by immediate coupling with the piperidine derivative without isolation.

- Yield Optimization : This method reduces purification steps and improves overall yield (≈50%) but requires precise control of reaction stoichiometry and temperature.

Process Optimization and Scalability

Catalytic Hydrogenation Efficiency

The hydrogenation step in the piperidine synthesis (Section 2.1) is critical for scalability. Using 10% Pd/C under 50 psi H₂ at 50°C achieves full conversion within 6 h, with catalyst recycling possible for three batches without significant loss of activity.

Solvent and Base Selection in SNAr Reactions

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.34 (d, J = 5.6 Hz, 2H, pyridine-H), 6.74 (d, J = 5.6 Hz, 2H, pyridine-H), 4.58–4.52 (m, 1H, piperidine-O-CH), 3.85–3.79 (m, 2H, piperidine-N-CH₂), 3.21–3.15 (m, 2H, piperidine-CH₂), 2.55 (s, 3H, COCH₃), 1.43 (s, 9H, Boc-CH₃).

- LC–MS : m/z [M+H]⁺ calcd for C₁₈H₂₆N₃O₄: 348.19; found: 348.21.

Q & A

Q. Key considerations for yield and purity :

- Strict temperature control (e.g., 0–25°C for sensitive steps).

- Use of catalysts like DMAP for efficient coupling .

- Monitor reaction progress via TLC or LC-MS.

Basic: Which analytical techniques are critical for structural confirmation of Tert-butyl [...] carbamate?

Answer:

- NMR spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode with <2 ppm error) .

- HPLC : Assess purity (>95% by area under the curve at 254 nm) .

Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent optimization : Switch from THF to DMF to enhance solubility of intermediates .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or EDCI/HOBt for amide bonds .

- Temperature gradients : Perform reactions under microwave irradiation (50–100°C) to reduce reaction time .

- Additives : Use molecular sieves to scavenge water in moisture-sensitive steps .

Advanced: How to resolve contradictions in biological activity data among structurally similar carbamates?

Answer:

Contradictions may stem from subtle structural differences. Approaches include:

- Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., tert-butyl (2-(pyridin-2-yloxy)ethyl)carbamate vs. pyridin-4-yl derivatives) to identify critical functional groups .

- Computational modeling : Dock compounds into target protein structures (e.g., kinases) to assess binding affinity differences .

- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .

Example : Modifying the pyridine oxygen position (2- vs. 4-) alters hydrogen-bonding interactions with targets, explaining activity variations .

Basic: What storage conditions are required to maintain compound stability during experiments?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .

- Light sensitivity : Protect from UV light by using amber vials .

- Humidity control : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .

Advanced: How to design an in vitro study to evaluate kinase inhibition by Tert-butyl [...] carbamate?

Answer:

Experimental design :

- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) .

- Assay type : Use fluorescence-based ADP-Glo™ assays to measure kinase activity inhibition .

- Controls : Include staurosporine (broad-spectrum inhibitor) and DMSO vehicle controls .

- Data analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism) and validate with Western blotting for downstream phosphorylation .

Q. Troubleshooting :

- If IC₅₀ values are inconsistent, check compound solubility in assay buffers (use DMSO ≤1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.